2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in an acidic medium, such as glacial acetic acid or hydrochloric acid, at reflux temperature . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced indoloquinoxaline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid involves DNA intercalation. The compound inserts itself between the base pairs of the DNA helix, disrupting the normal processes of DNA replication and transcription. This leads to the inhibition of cell proliferation and induces cell death in cancer cells . The compound also interacts with various molecular targets and pathways involved in viral replication, contributing to its antiviral activity .
Comparison with Similar Compounds
2-Chloro-6H-indolo[2,3-b]quinoxaline-4-carboxylic acid can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Similar in structure but lacks the chloro and carboxylic acid groups, resulting in different biological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Contains a fluorine atom instead of chlorine, which can affect its electronic properties and biological activity.
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones: These compounds have additional phenyl groups, which can enhance their binding affinity to DNA and other molecular targets.
The unique combination of the chloro and carboxylic acid groups in this compound contributes to its distinct biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
193764-90-8 |
---|---|
Molecular Formula |
C15H8ClN3O2 |
Molecular Weight |
297.69 g/mol |
IUPAC Name |
2-chloro-6H-indolo[3,2-b]quinoxaline-4-carboxylic acid |
InChI |
InChI=1S/C15H8ClN3O2/c16-7-5-9(15(20)21)12-11(6-7)17-13-8-3-1-2-4-10(8)18-14(13)19-12/h1-6H,(H,18,19)(H,20,21) |
InChI Key |
CEXCKIBPXRGBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC(=CC(=C4N=C3N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.